1-Bromo-3-ethylcyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

90321-83-8 |

|---|---|

Molecular Formula |

C7H13Br |

Molecular Weight |

177.08 g/mol |

IUPAC Name |

1-bromo-3-ethylcyclopentane |

InChI |

InChI=1S/C7H13Br/c1-2-6-3-4-7(8)5-6/h6-7H,2-5H2,1H3 |

InChI Key |

PYOOXGSOOVLRFO-UHFFFAOYSA-N |

Purity |

95 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-ethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-ethylcyclopentane. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents plausible synthetic routes and predicted characterization data based on established chemical principles and analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of this molecule.

Introduction

This compound is a halogenated cyclic alkane with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its stereochemistry and the reactivity of the carbon-bromine bond make it a versatile intermediate for introducing the 3-ethylcyclopentyl moiety into larger molecules. This guide outlines key synthetic methodologies and detailed characterization techniques for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from publicly available databases.[1]

| Property | Value |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 90321-83-8[1] |

| Appearance | Predicted: Colorless to light yellow liquid |

| Boiling Point | Predicted: Approx. 180-190 °C at 760 mmHg |

| Density | Predicted: Approx. 1.2 g/mL |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. The following sections detail the most plausible methods.

Synthesis from 3-Ethylcyclopentanol

The conversion of 3-ethylcyclopentanol to this compound is a direct and common method for the synthesis of alkyl halides from alcohols.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylcyclopentanol (1 equivalent). The flask is placed in an ice bath to maintain a low temperature.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise to the stirred alcohol, ensuring the temperature does not exceed 10 °C. Alternatively, a concentrated solution of hydrobromic acid (HBr) can be used.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Hunsdiecker Reaction

The Hunsdiecker reaction provides a route to alkyl halides from carboxylic acids with the loss of one carbon atom as carbon dioxide.[2][3][4] This method would involve the synthesis of 3-ethylcyclopentanecarboxylic acid as a precursor.

-

Preparation of the Silver Salt: 3-Ethylcyclopentanecarboxylic acid (1 equivalent) is dissolved in water containing sodium hydroxide (B78521) (1 equivalent). A solution of silver nitrate (B79036) (1 equivalent) in water is then added with stirring. The precipitated silver 3-ethylcyclopentanecarboxylate is collected by filtration, washed with water and acetone, and thoroughly dried in a vacuum oven.

-

Hunsdiecker Reaction: The dry silver salt is suspended in anhydrous carbon tetrachloride in a flask protected from light. A solution of bromine (1 equivalent) in carbon tetrachloride is added dropwise with stirring.

-

Reaction and Work-up: The mixture is gently refluxed until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and the precipitated silver bromide is filtered off.

-

Purification: The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution and water, dried over anhydrous calcium chloride, and the solvent is removed by distillation. The resulting crude this compound is purified by vacuum distillation.

Free Radical Bromination of Ethylcyclopentane (B167899)

Direct bromination of ethylcyclopentane using a free radical initiator is another potential synthetic route. This reaction typically yields a mixture of products, with the major product being the one resulting from the formation of the most stable radical intermediate.

-

Reaction Setup: A solution of ethylcyclopentane (1 equivalent) and N-Bromosuccinimide (NBS, 1.1 equivalents) in a suitable solvent such as carbon tetrachloride is placed in a quartz reaction vessel. A radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equivalents), is added.

-

Initiation: The reaction mixture is irradiated with a UV lamp or heated to reflux to initiate the radical chain reaction.

-

Reaction Monitoring: The reaction is monitored by observing the consumption of NBS (which is denser than the solvent) and the formation of succinimide (B58015) (which is less dense and floats).

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide is removed by filtration. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, which may contain a mixture of brominated isomers, is purified by fractional distillation or column chromatography to isolate this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections describe the expected data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Predicted ¹H and ¹³C NMR data for this compound are presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | Multiplet | 1H | CH-Br |

| ~2.0 - 2.3 | Multiplet | 2H | CH₂ adjacent to CH-Br |

| ~1.7 - 1.9 | Multiplet | 1H | CH-CH₂CH₃ |

| ~1.2 - 1.6 | Multiplet | 6H | Cyclopentyl CH₂ and Ethyl CH₂ |

| ~0.9 | Triplet | 3H | Ethyl CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~60 - 65 | C-Br |

| ~40 - 45 | CH-CH₂CH₃ |

| ~30 - 38 | Cyclopentyl CH₂ |

| ~25 - 30 | Ethyl CH₂ |

| ~10 - 15 | Ethyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption peaks for this compound are summarized in Table 4.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (alkane) |

| 1465 - 1450 | Medium | C-H bending (CH₂) |

| 1380 - 1370 | Medium | C-H bending (CH₃) |

| 650 - 550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented in Table 5. The presence of bromine is typically indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 176/178 | [M]⁺, Molecular ion |

| 97 | [M - Br]⁺, Loss of bromine radical |

| 69 | [C₅H₉]⁺, Cyclopentyl fragment |

| 55 | [C₄H₇]⁺, Further fragmentation |

| 29 | [C₂H₅]⁺, Ethyl fragment |

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is depicted in the following diagram.

Safety Information

This compound is expected to be a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the synthesis and characterization of this compound. The outlined synthetic methods, based on well-established organic reactions, offer viable pathways for its preparation. The predicted spectral data serves as a benchmark for the characterization and quality control of the synthesized compound. It is the hope that this guide will be a valuable resource for researchers and professionals engaged in the synthesis and application of this and related molecules. Further experimental validation of the presented protocols and data is encouraged.

References

"physical and chemical properties of 1-Bromo-3-ethylcyclopentane"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-3-ethylcyclopentane. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the available information and provides general methodologies for similar compounds as a reference for researchers.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | PubChem[1] |

| Molecular Weight | 177.08 g/mol | PubChem[1] |

| Boiling Point | 172.574 °C at 760 mmHg | Not specified |

| Density | 1.259 g/cm³ | Not specified |

| Melting Point | Data not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | Inferred from similar bromoalkanes |

| Appearance | Colorless liquid (presumed) | Inferred from similar bromoalkanes |

| CAS Number | 90321-83-8 | Chemspace[2] |

| IUPAC Name | This compound | PubChem[1] |

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of a secondary alkyl bromide. The presence of the bromine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution: As a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, sterically unhindered nucleophiles in polar aprotic solvents will favor the SN2 mechanism. Weaker nucleophiles in polar protic solvents will favor the SN1 mechanism, which proceeds through a secondary carbocation intermediate.

Elimination Reactions: In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (E1 and E2) to form ethylcyclopentene isomers. The Zaitsev and Hofmann products are possible depending on the steric bulk of the base.

Synthesis and Purification

Synthesis Workflow

The synthesis of this compound can be approached via two main pathways, starting from either 3-ethylcyclopentanol or 3-ethylcyclopentene (B1593912).

Caption: Synthesis pathways for this compound.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols based on standard laboratory procedures for similar transformations. Researchers should optimize these conditions for the specific substrate.

Method 1: Bromination of 3-ethylcyclopentanol

This method involves the conversion of the hydroxyl group of 3-ethylcyclopentanol to a bromide using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) with a sulfuric acid catalyst.

-

Materials: 3-ethylcyclopentanol, phosphorus tribromide (or concentrated HBr and H₂SO₄), anhydrous diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add phosphorus tribromide to a solution of 3-ethylcyclopentanol in anhydrous diethyl ether under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by slowly adding water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation.

-

Method 2: Hydrobromination of 3-ethylcyclopentene

This method involves the electrophilic addition of hydrogen bromide across the double bond of 3-ethylcyclopentene. According to Markovnikov's rule, the bromine atom should add to the more substituted carbon. However, in this case, both carbons of the double bond are secondary, which could lead to a mixture of 1-bromo-2-ethylcyclopentane and this compound. Anti-Markovnikov addition can be achieved by using HBr in the presence of peroxides.

-

Materials: 3-ethylcyclopentene, hydrogen bromide (gas or in acetic acid), (optional: benzoyl peroxide for anti-Markovnikov addition), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-ethylcyclopentene in a suitable solvent like dichloromethane (B109758) or diethyl ether.

-

Bubble hydrogen bromide gas through the solution at 0 °C, or add a solution of HBr in acetic acid. For anti-Markovnikov addition, add a radical initiator like benzoyl peroxide.

-

Monitor the reaction by TLC or GC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the product by fractional distillation.

-

Purification

Fractional distillation is the recommended method for purifying this compound, given its liquid state at room temperature and its expected boiling point. The process should be carried out under reduced pressure to prevent decomposition at high temperatures.

Spectroscopic Data (Predicted and Analogous)

Direct spectroscopic data for this compound is not widely available. The following information is based on predictions and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be complex due to the presence of multiple diastereomers. Key predicted signals would include:

-

A multiplet in the region of 4.0-4.5 ppm corresponding to the proton on the carbon bearing the bromine atom (CH-Br).

-

Multiplets in the range of 0.8-2.5 ppm for the cyclopentyl and ethyl protons.

-

A triplet around 0.9 ppm for the methyl protons of the ethyl group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would also show a number of signals corresponding to the different carbon environments. Key predicted signals include:

-

A signal in the range of 50-60 ppm for the carbon attached to the bromine atom (C-Br).

-

Signals in the aliphatic region (10-40 ppm) for the other cyclopentyl and ethyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Br bonds. An IR spectrum for the similar compound bromocyclopentane (B41573) is available in the NIST Chemistry WebBook and shows strong C-H stretching vibrations just below 3000 cm⁻¹ and a C-Br stretching vibration in the fingerprint region, typically around 500-600 cm⁻¹.[3]

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

Caption: Predicted mass spectrometry fragmentation of this compound.

Common fragmentation pathways would likely include:

-

Loss of a bromine radical (•Br): This would result in a fragment ion with m/z corresponding to the C₇H₁₃⁺ cation.

-

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion with m/z corresponding to the C₅H₈Br⁺ fragment.

-

Cleavage of the cyclopentane (B165970) ring: This would generate various smaller alkyl and bromoalkyl fragments.

Safety and Handling

Based on the GHS classification for this compound, the following hazards are identified:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

An In-depth Technical Guide to 1-Bromo-3-ethylcyclopentane: IUPAC Nomenclature, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-ethylcyclopentane, a halogenated cycloalkane of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details its IUPAC nomenclature, chemical structure, stereoisomerism, physicochemical properties, and predicted spectroscopic characteristics. A detailed, representative experimental protocol for its synthesis is also provided.

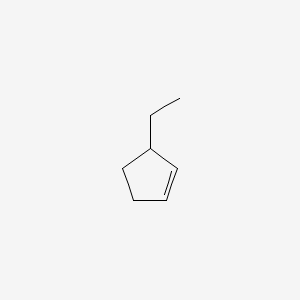

IUPAC Nomenclature and Structure

The systematic name for the compound is This compound . The naming follows the IUPAC rules for substituted cycloalkanes.

The structure consists of a five-membered cyclopentane (B165970) ring. A bromine atom is attached to the first carbon atom (C1), and an ethyl group (-CH₂CH₃) is attached to the third carbon atom (C3). The numbering of the cyclopentane ring is assigned to give the substituents the lowest possible locants, with alphabetical priority given to "bromo" over "ethyl".

Stereoisomerism: this compound possesses two stereocenters at C1 and C3. Consequently, it can exist as two diastereomers: cis and trans. In the cis isomer, the bromo and ethyl groups are on the same face of the cyclopentane ring. In the trans isomer, they are on opposite faces. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | PubChem[1] |

| Molecular Weight | 177.08 g/mol | PubChem[1] |

| Boiling Point | 172.6 °C at 760 mmHg | Guidechem[2] |

| Density | 1.26 g/cm³ | Guidechem[2] |

| Melting Point | Not available | - |

| Flash Point | 64.8 °C | Guidechem[2] |

| Appearance | Predicted to be a colorless to pale yellow liquid | - |

| Solubility | Insoluble in water, soluble in organic solvents | - |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through the bromination of 3-ethylcyclopentanol using phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme:

where R is the 3-ethylcyclopentyl group.

Detailed Methodology:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 3-ethylcyclopentanol (e.g., 11.4 g, 0.1 mol). The flask is cooled in an ice bath to 0 °C.

-

Addition of Reagent: Phosphorus tribromide (e.g., 9.9 g, 0.037 mol) is added dropwise from the dropping funnel to the stirred alcohol over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

Workup: The reaction mixture is carefully poured into 100 mL of ice-water. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether (2 x 50 mL).

-

Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for the protons on the cyclopentane ring and the ethyl group. The chemical shift of the proton on the carbon bearing the bromine (H1) will be significantly downfield. The cis and trans isomers are expected to have distinct spectra.

Predicted Chemical Shifts (δ, ppm) in CDCl₃:

| Proton | Predicted Shift (cis) | Predicted Shift (trans) | Multiplicity |

| H at C1 | ~4.2 - 4.5 | ~4.1 - 4.4 | Multiplet |

| -CH₂- (ethyl) | ~1.4 - 1.6 | ~1.3 - 1.5 | Quartet |

| -CH₃ (ethyl) | ~0.9 - 1.1 | ~0.8 - 1.0 | Triplet |

| Ring Protons | ~1.2 - 2.2 | ~1.1 - 2.3 | Multiplets |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the bromine atom will be the most deshielded of the sp³ carbons.

Predicted Chemical Shifts (δ, ppm) in CDCl₃:

| Carbon | Predicted Shift |

| C1 (C-Br) | ~55 - 65 |

| C2, C5 | ~30 - 40 |

| C3 (C-ethyl) | ~40 - 50 |

| C4 | ~25 - 35 |

| -CH₂- (ethyl) | ~28 - 35 |

| -CH₃ (ethyl) | ~10 - 15 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the cyclopentane ring.

Predicted Fragmentation Pattern:

-

m/z = 176/178: Molecular ion peaks ([C₇H₁₃Br]⁺).

-

m/z = 97: Loss of Br radical ([C₇H₁₃]⁺). This is often a prominent peak.

-

m/z = 69: Loss of Br and ethylene (B1197577) ([C₅H₉]⁺).

-

m/z = 41: Allyl cation ([C₃H₅]⁺).

-

m/z = 29: Ethyl cation ([C₂H₅]⁺).

Conclusion

This compound is a versatile chemical intermediate with potential applications in various fields of organic synthesis. This guide has provided a detailed overview of its nomenclature, structure, properties, and a representative synthetic protocol. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound in a research setting. Further experimental validation of the predicted data is encouraged.

References

Spectroscopic Analysis of 1-Bromo-3-ethylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-ethylcyclopentane (C₇H₁₃Br). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages high-quality predicted data, supplemented with experimental data from structurally analogous compounds, to offer a thorough analytical profile. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide valuable insights into the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 (CH-Br) | 55.0 - 65.0 |

| 2,5 (CH₂) | 30.0 - 40.0 |

| 3 (CH) | 40.0 - 50.0 |

| 4 (CH₂) | 25.0 - 35.0 |

| 6 (CH₂) | 20.0 - 30.0 |

| 7 (CH₃) | 10.0 - 15.0 |

Note: Predicted values are estimates and may vary from experimental results.

Predicted ¹H NMR Data

A detailed prediction of the ¹H NMR spectrum would be complex due to the presence of stereoisomers (cis/trans) and the resulting overlapping multiplets. However, general expectations include:

-

CH-Br Proton: A multiplet in the range of 4.0 - 4.5 ppm.

-

Cyclopentane Ring Protons (CH and CH₂): A series of complex and likely overlapping multiplets between 1.0 and 2.5 ppm.

-

Ethyl Group Protons (CH₂ and CH₃): A quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, likely in the 0.8 - 1.5 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the vibrational frequencies of its aliphatic C-H and C-Br bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |

| 2850-3000 | C-H (sp³) | Stretching |

| 1450-1470 | C-H | Bending |

| 550-650 | C-Br | Stretching |

Mass Spectrometry (MS)

The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion peak (showing isotopic pattern of Bromine) |

| 97 | [C₇H₁₃]⁺ | Loss of Bromine radical |

| 69 | [C₅H₉]⁺ | Loss of ethyl group from the [C₇H₁₃]⁺ fragment |

| 41 | [C₃H₅]⁺ | Further fragmentation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid organic compounds like this compound.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a small organic molecule involves dissolving 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution is then filtered into a clean NMR tube. For ¹H NMR, typically 8 to 16 scans are acquired. For ¹³C NMR, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample, the "neat" method is commonly employed. A single drop of the liquid is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is then placed on top, spreading the liquid into a thin film. The "sandwich" is then mounted in the spectrometer for analysis. An alternative for volatile liquids is to use a liquid cell.

Mass Spectrometry (MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are detected.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.

Caption: A simplified representation of a potential fragmentation pathway for this compound in a mass spectrometer.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and analysis, it is recommended to acquire experimental data on a purified sample.

An In-depth Technical Guide to the Isomers and Stereoisomers of 1-Bromo-3-ethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 1-Bromo-3-ethylcyclopentane. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers. This document outlines the structural variations, including cis and trans diastereomers and their respective enantiomers. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed theoretical data, general experimental protocols for synthesis and separation based on well-established organic chemistry principles, and representative spectroscopic information. The methodologies presented are grounded in analogous transformations and analytical techniques for similar substituted cyclopentane (B165970) systems, offering a robust framework for researchers in organic synthesis and drug development.

Introduction to the Isomers of this compound

This compound (C₇H₁₃Br) is a halogenated cycloalkane with two substituted carbon atoms in its five-membered ring. The positional isomers of bromo-ethyl-cyclopentane are not the focus of this guide. Instead, we delve into the stereoisomerism arising from the substitution pattern at positions 1 and 3. The presence of two chiral centers at these positions gives rise to a total of four possible stereoisomers.

These stereoisomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The two main diastereomeric forms are the cis and trans isomers, where the bromo and ethyl groups are on the same or opposite sides of the cyclopentane ring, respectively.

-

Cis Isomer: The bromo and ethyl groups are on the same face of the cyclopentane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-1-Bromo-3-ethylcyclopentane and (1S,3R)-1-Bromo-3-ethylcyclopentane.

-

Trans Isomer: The bromo and ethyl groups are on opposite faces of the cyclopentane ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-1-Bromo-3-ethylcyclopentane and (1S,3S)-1-Bromo-3-ethylcyclopentane.

The spatial arrangement of these substituents significantly influences the physical, chemical, and biological properties of each stereoisomer. Therefore, the ability to selectively synthesize and isolate each isomer is of paramount importance in fields such as medicinal chemistry and materials science.

Quantitative Data

| Property | This compound (Mixture of Isomers) | Notes |

| Molecular Formula | C₇H₁₃Br | - |

| Molecular Weight | 177.08 g/mol [1] | - |

| Boiling Point (Predicted) | 172.6 ± 20.0 °C at 760 mmHg[2] | Diastereomers are expected to have slightly different boiling points, allowing for potential separation by fractional distillation. |

| Density (Predicted) | 1.26 ± 0.1 g/cm³[2] | Minor variations are expected among stereoisomers. |

| Refractive Index (Predicted) | 1.48 ± 0.03 | - |

| Optical Rotation | Varies for each enantiomer | The (1R,3R) and (1S,3S) enantiomers will have equal and opposite optical rotations. Similarly, the (1R,3S) and (1S,3R) enantiomers will have equal and opposite optical rotations. A racemic mixture will exhibit no optical activity. |

Experimental Protocols

Synthesis of this compound from 3-Ethylcyclopentanol

A common and effective method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 3-ethylcyclopentanol using a brominating agent such as phosphorus tribromide (PBr₃). This reaction generally proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group, which is a key consideration for stereoselective synthesis.

Materials:

-

3-Ethylcyclopentanol (cis/trans mixture or a specific stereoisomer)

-

Phosphorus tribromide (PBr₃)[3]

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-ethylcyclopentanol in anhydrous diethyl ether.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over ice.

-

Extraction: Transfer the mixture to a separatory funnel and add more diethyl ether. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to separate the cis and trans diastereomers.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires a combination of techniques to resolve both diastereomers and enantiomers.

3.2.1. Separation of Diastereomers (cis and trans):

-

Fractional Distillation: Due to expected differences in their boiling points, fractional distillation of the product mixture from the synthesis can be employed to separate the cis and trans diastereomers.

-

Column Chromatography: Silica gel column chromatography can also be used to separate the diastereomers, taking advantage of their differing polarities.

3.2.2. Resolution of Enantiomers:

-

Chiral Gas Chromatography (GC): This is a powerful analytical technique for separating enantiomers. A gas chromatograph equipped with a chiral stationary phase (e.g., a cyclodextrin-based column) can be used. The enantiomers will exhibit different retention times, allowing for their quantification and, with a preparative setup, their isolation.[4][5]

-

Typical GC Conditions (for method development):

-

Column: Chiral capillary column (e.g., β-DEX™ or similar).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C (FID or MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to optimize separation.

-

-

Characterization of Isomers

3.3.1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the constitution of the synthesized product.

-

The relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants and through-space interactions (NOE experiments) in the ¹H NMR spectra. The chemical shifts of the protons and carbons attached to the chiral centers will differ between the cis and trans isomers.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy will show characteristic C-H stretching and bending frequencies for the cyclopentane ring and the ethyl group. The C-Br stretching frequency will also be present in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

-

Visualizations

Caption: Logical relationship of isomers of this compound.

Caption: General experimental workflow for synthesis and separation.

Conclusion

This technical guide has detailed the isomeric and stereoisomeric forms of this compound. While specific experimental data for this compound is sparse, this document provides a robust theoretical framework and practical experimental guidance based on established chemical principles and analogous systems. The provided methodologies for synthesis, separation, and characterization should serve as a valuable resource for researchers and professionals in organic chemistry and drug development, enabling them to confidently work with this and related chiral cyclopentane derivatives. Further experimental investigation is encouraged to populate the quantitative data for each stereoisomer, which would be a valuable contribution to the chemical literature.

References

- 1. This compound | C7H13Br | CID 59131843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 4. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

A Technical Guide to the Conformational Analysis of 1,3-Disubstituted Cyclopentanes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Cyclopentane (B165970) Ring

The cyclopentane ring, a ubiquitous scaffold in natural products and pharmaceutical compounds, is often depicted as a flat pentagon for simplicity. However, this representation belies its complex and dynamic three-dimensional nature. A planar conformation is energetically unfavorable due to significant torsional strain arising from the eclipsing of all carbon-carbon bonds. To alleviate this strain, the cyclopentane ring adopts non-planar, puckered conformations.

The two primary, low-energy conformations are the envelope (possessing Cₛ symmetry) and the twist or half-chair (possessing C₂ symmetry). In the envelope form, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the twist form, three atoms are roughly coplanar, with the other two displaced on opposite sides of this plane.

These conformations are energetically very similar, with an energy barrier of less than 0.5 kcal/mol between them.[1] This low barrier allows for rapid interconversion at room temperature through a motion known as pseudorotation , where the pucker effectively rotates around the ring. The introduction of substituents at the 1 and 3 positions, however, creates distinct energy minima, making a detailed conformational analysis essential for understanding molecular properties and reactivity.

Conformational Equilibria in 1,3-Disubstituted Cyclopentanes

The presence of substituents at the C1 and C3 positions gives rise to cis and trans diastereomers. The steric and electronic interactions of these substituents dictate the preferred conformation of the ring.

cis-1,3-Disubstituted Cyclopentanes

For a cis-1,3-disubstituted cyclopentane, the substituents are on the same face of the ring. This isomer exists in a conformational equilibrium between a pseudo-diequatorial (e,e) and a pseudo-diaxial (a,a) arrangement.

-

Pseudo-Diequatorial (e,e): In this conformation, both substituents occupy positions that are directed away from the bulk of the ring, minimizing steric strain. This is generally the more stable conformation.

-

Pseudo-Diaxial (a,a): This arrangement places both substituents in more sterically hindered axial-like positions. This leads to significant transannular strain, a repulsive interaction between the two substituents across the ring, making this conformation highly unfavorable.

For most substituents, the energy difference is large enough that the molecule exists almost exclusively in the pseudo-diequatorial conformation.

trans-1,3-Disubstituted Cyclopentanes

In the trans isomer, the substituents are on opposite faces of the ring. This results in two energetically equivalent pseudo-axial/pseudo-equatorial (a,e) conformations that rapidly interconvert. Because the energy of an (a,e) conformer is identical to its ring-flipped (e,a) counterpart, the trans isomer exists as a 1:1 mixture of these two conformations.

The overall stability of the trans isomer is generally lower than the cis isomer's diequatorial conformer because the trans isomer always has one substituent in a sterically less favorable pseudo-axial position.

Quantitative Conformational Analysis

The relative stabilities and populations of different conformers can be quantified through experimental and computational methods. While extensive data exists for cyclohexane (B81311) systems, quantitative analysis for cyclopentanes is more complex due to the flexibility of the ring. The following tables summarize representative data for 1,3-disubstituted systems.

Table 1: Conformational Energy Differences (ΔG°) for 1,3-Disubstituted Cyclopentanes

| Compound | Isomer | More Stable Conformer | Less Stable Conformer | ΔG° (kcal/mol) | Method |

| 1,3-Dimethylcyclopentane | cis | diequatorial | diaxial | > 2.0 (est.) | Steric Analysis |

| 1,3-Dimethylcyclopentane | trans | axial/equatorial | equatorial/axial | 0 | Symmetry |

| 1,3-Dichlorocyclopentane | cis | diequatorial | diaxial | N/A | Primarily diequatorial |

| 1,3-Dichlorocyclopentane | trans | axial/equatorial | equatorial/axial | 0 | Symmetry |

Note: Precise experimental ΔG° values for 1,3-disubstituted cyclopentanes are less common in the literature compared to cyclohexanes due to the rapid pseudorotation. Values are often inferred from steric principles or computational studies.

Table 2: Representative ³J(H,H) Coupling Constants for Cyclopentane Derivatives

| Coupling Type | Dihedral Angle (Φ) | Typical Value (Hz) | Relationship to Conformation |

| ³J(H,H) cis | ~0-30° | 7.0 - 9.0 | Protons on the same face of the ring. |

| ³J(H,H) trans (eq-eq like) | ~120° | 2.0 - 5.0 | Protons on opposite faces, both pseudo-equatorial. |

| ³J(H,H) trans (ax-ax like) | ~150-180° | 8.0 - 12.0 | Protons on opposite faces, both pseudo-axial. |

These values are generalized. The observed coupling constant is a population-weighted average of the couplings in all contributing conformations.[2]

Experimental & Computational Protocols

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is the cornerstone of modern conformational analysis.

Protocol: NMR Spectroscopy for Conformational Analysis

Objective: To determine the dominant conformation and, if possible, the equilibrium constant between conformers.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,3-disubstituted cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in a high-quality NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard high-resolution ¹H NMR spectrum.

-

Analyze the multiplicity and coupling constants (J-values) of the ring protons. Vicinal (³J) couplings are particularly informative.

-

-

Application of the Karplus Equation:

-

The Karplus equation relates the magnitude of the vicinal coupling constant ³J(H,H) to the dihedral angle (Φ) between the two protons.[3][4]

-

Equation: J(Φ) = Acos²(Φ) + Bcos(Φ) + C

-

Use established parameters for A, B, and C to estimate the dihedral angles from the observed coupling constants.[5] For example, large ³J values (~8-12 Hz) suggest a trans-diaxial-like relationship (Φ ≈ 180°), while small values (~2-5 Hz) suggest a trans-diequatorial-like or gauche relationship.[2]

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Perform a 1D NOE (Difference NOE) or 2D NOESY experiment.[6][7]

-

The NOE effect is observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity.

-

Irradiating a proton on a substituent and observing an NOE enhancement to a ring proton (or vice versa) can definitively establish their relative spatial orientation (e.g., axial vs. equatorial). For example, in a pseudo-diaxial conformation, a strong NOE would be expected between the two axial-like substituents.

-

-

Variable Temperature (VT) NMR (Optional):

-

If two or more conformations are in equilibrium, their signals may be broadened or averaged at room temperature.

-

By lowering the temperature, the rate of interconversion can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer ("freezing out" the conformations).[8][9]

-

Integrate the signals at low temperature to determine the population ratio and calculate the Gibbs free energy difference (ΔG° = -RTlnK).

-

Protocol: Computational Chemistry Analysis

Objective: To calculate the geometries, relative energies, and predicted NMR parameters of all possible low-energy conformers.

Methodology:

-

Structure Building: Construct 3D models of the possible conformers (e.g., envelope and twist forms for both cis and trans isomers) using a molecular modeling program.

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search using a low-level theory (e.g., molecular mechanics) to identify all potential energy minima.

-

Geometry Optimization and Energy Calculation:

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The results provide thermodynamic data, including zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

-

-

NMR Parameter Prediction:

-

Using the optimized geometries, calculate NMR chemical shifts and spin-spin coupling constants using methods like GIAO (Gauge-Independent Atomic Orbital) for chemical shifts and CP-DFT for coupling constants.[1]

-

Compare the calculated coupling constants and predicted NOEs with the experimental data to validate the computationally determined conformational preferences.

-

Visualizing Conformational Relationships

Graphviz diagrams can effectively illustrate the dynamic relationships between different conformers and the workflow of a typical analysis.

Cyclopentane Pseudorotation

Caption: Rapid interconversion of cyclopentane envelope and twist forms via pseudorotation.

Conformational Equilibrium of cis-1,3-Disubstituted Cyclopentane

Caption: Equilibrium for cis-1,3-disubstituted cyclopentanes strongly favors the diequatorial form.

Conformational Equilibrium of trans-1,3-Disubstituted Cyclopentane

Caption: Trans-1,3-disubstituted cyclopentanes exist as a 1:1 mixture of two equivalent conformers.

Workflow for Conformational Analysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. mdpi.com [mdpi.com]

- 11. sysrevpharm.org [sysrevpharm.org]

An In-Depth Technical Guide to Alternative Methods for the Synthesis of 1-Bromo-3-ethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic routes for the preparation of 1-Bromo-3-ethylcyclopentane, a valuable building block in organic synthesis and drug development. The document details several distinct methodologies, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable pathway for their specific needs.

Synthesis via Free-Radical Bromination of Ethylcyclopentane (B167899)

This method offers a direct approach to this compound from the readily available starting material, ethylcyclopentane. The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator. While direct, this method may suffer from a lack of regioselectivity, potentially yielding a mixture of brominated isomers. The major product is generally the one resulting from the formation of the most stable radical intermediate.

Experimental Protocol:

A representative procedure for the free-radical bromination of an alkane using N-Bromosuccinimide (NBS) is as follows:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of ethylcyclopentane (1.0 eq.) in a suitable solvent such as carbon tetrachloride or chloroform (B151607) is prepared.

-

N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq.), are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

-

The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to isolate this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethylcyclopentane | General Knowledge |

| Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide | [1],[2] |

| Solvent | Carbon Tetrachloride / Chloroform | [1],[2] |

| Typical Yield | Moderate to Good (Estimated) | General Knowledge |

| Purity | Requires careful purification | General Knowledge |

Reaction Pathway:

References

Synthesis of 1-Bromo-3-ethylcyclopentane: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for obtaining 1-Bromo-3-ethylcyclopentane, a valuable building block in organic synthesis. The document outlines two principal routes starting from commercially available precursors, providing detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application.

Executive Summary

The synthesis of this compound can be efficiently achieved through two primary pathways, both commencing from 3-ethylcyclopentanone (B81463). The first route involves the reduction of the ketone to 3-ethylcyclopentanol, followed by a nucleophilic substitution to yield the target bromide. The second pathway proceeds via the dehydration of 3-ethylcyclopentanol to form 3-ethylcyclopentene (B1593912), which then undergoes anti-Markovnikov hydrobromination. This guide provides a comparative analysis of these routes, offering detailed methodologies for each step.

Starting Materials

The selection of appropriate starting materials is critical for the successful synthesis of this compound. The following table summarizes the key reactants and reagents for the proposed synthetic routes.

| Compound Name | Structure | Molecular Formula | Key Role | Commercial Availability |

| 3-Ethylcyclopentanone |  | C₇H₁₂O | Primary Starting Material | Readily Available |

| Sodium Borohydride (B1222165) | NaBH₄ | NaBH₄ | Reducing Agent | Readily Available |

| 3-Ethylcyclopentanol |  | C₇H₁₄O | Intermediate | Commercially Available |

| Phosphorus Tribromide | PBr₃ | PBr₃ | Brominating Agent | Readily Available |

| 3-Ethylcyclopentene |  | C₇H₁₂ | Intermediate | Commercially Available |

| Hydrogen Bromide | HBr | HBr | Reagent for Hydrobromination | Readily Available |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | C₁₄H₁₀O₄ | Radical Initiator | Readily Available |

Synthetic Pathways

Two logical and experimentally viable synthetic routes for this compound are presented below.

Route 1: From 3-Ethylcyclopentanone via Reduction and Bromination

This pathway involves two sequential steps: the reduction of 3-ethylcyclopentanone to 3-ethylcyclopentanol, followed by the conversion of the alcohol to the corresponding alkyl bromide.

Caption: Synthetic pathway from 3-ethylcyclopentanone to this compound via a reduction and subsequent bromination.

Route 2: From 3-Ethylcyclopentanol via Dehydration and Hydrobromination

This alternative route utilizes 3-ethylcyclopentanol, which is dehydrated to 3-ethylcyclopentene. The alkene is then subjected to a radical-initiated hydrobromination to yield the final product.

Caption: Synthesis of this compound from 3-ethylcyclopentanol involving dehydration followed by anti-Markovnikov hydrobromination.

Experimental Protocols

The following are detailed experimental procedures for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of 3-Ethylcyclopentanol from 3-Ethylcyclopentanone

Materials:

-

3-Ethylcyclopentanone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethylcyclopentanone (1.0 eq) in methanol (5 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-ethylcyclopentanol.

-

The product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound from 3-Ethylcyclopentanol

Materials:

-

3-Ethylcyclopentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place 3-ethylcyclopentanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture to 0 °C and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Protocol 3: Synthesis of 3-Ethylcyclopentene from 3-Ethylcyclopentanol

Materials:

-

3-Ethylcyclopentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Distillation apparatus.

Procedure:

-

In a distillation flask, place 3-ethylcyclopentanol (1.0 eq) and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture gently. The 3-ethylcyclopentene will distill as it is formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities, followed by water.

-

Dry the organic layer over anhydrous calcium chloride and purify by simple distillation.

Protocol 4: Synthesis of this compound from 3-Ethylcyclopentene

Materials:

-

3-Ethylcyclopentene

-

Hydrogen bromide (HBr, gas or solution in acetic acid)

-

Benzoyl peroxide (or another radical initiator, ROOR)

-

Anhydrous solvent (e.g., pentane)

-

Round-bottom flask, gas inlet tube (if using HBr gas), magnetic stirrer, UV lamp (optional).

Procedure:

-

In a round-bottom flask, dissolve 3-ethylcyclopentene (1.0 eq) in a suitable anhydrous solvent.

-

Add a catalytic amount of benzoyl peroxide.

-

Cool the mixture in an ice bath.

-

Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise, while irradiating with a UV lamp or gently heating to initiate the radical reaction.[1][2][3][4][5][6][7][8][9]

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Quantitative Data Comparison

The following table summarizes the expected yields and key reaction conditions for the different synthetic steps. Please note that yields are highly dependent on experimental conditions and scale.

| Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) | Reference |

| Reduction | 3-Ethylcyclopentanone | 3-Ethylcyclopentanol | NaBH₄, MeOH | 85-95 | General knowledge |

| Bromination | 3-Ethylcyclopentanol | This compound | PBr₃ | 60-80 | General knowledge |

| Dehydration | 3-Ethylcyclopentanol | 3-Ethylcyclopentene | H₂SO₄, heat | 70-85 | General knowledge |

| Hydrobromination | 3-Ethylcyclopentene | This compound | HBr, ROOR | 70-90 | [1][2][3][4][5][6][7][8][9] |

Spectroscopic Data for this compound

-

¹H NMR: Complex multiplets in the aliphatic region (1-4 ppm). The proton attached to the carbon bearing the bromine atom (CH-Br) would be expected to appear as a downfield multiplet.

-

¹³C NMR: Signals corresponding to the seven carbon atoms. The carbon attached to the bromine (C-Br) would be shifted downfield compared to the other sp³ carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

IR Spectroscopy: Characteristic C-H stretching and bending vibrations for alkanes. A C-Br stretching vibration would be expected in the fingerprint region (typically 500-700 cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of this compound. Both presented pathways are viable and utilize readily available starting materials and reagents. The choice of route may depend on the specific requirements of the researcher, including available equipment and desired purity of the final product. The provided experimental protocols and comparative data serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 90321-83-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Thermodynamic Stability of 1-Bromo-3-ethylcyclopentane Conformers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the various conformers of 1-bromo-3-ethylcyclopentane. Due to the absence of direct experimental data for this specific molecule in the current body of scientific literature, this guide outlines a robust computational methodology to determine the relative stabilities of its stereoisomers and their corresponding envelope and twist conformations. This document serves as a detailed roadmap for researchers seeking to understand the conformational landscape of substituted cyclopentanes, which is a crucial aspect in the fields of medicinal chemistry and material science, where molecular geometry dictates intermolecular interactions and macroscopic properties.

Introduction to Cyclopentane (B165970) Conformational Analysis

Cyclopentane, unlike its six-membered counterpart cyclohexane, does not possess a rigid, low-energy chair conformation. Instead, to alleviate the torsional strain that would be present in a planar structure, cyclopentane adopts puckered conformations.[1][2][3] The two most commonly discussed non-planar conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) .[4] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane, resembling a flap.[5][6] The twist conformation has two adjacent atoms displaced in opposite directions from the plane of the other three.[4] The energy barrier between these conformers is very low, leading to a phenomenon known as pseudorotation, where the molecule rapidly interconverts between various envelope and twist forms.[7]

The introduction of substituents on the cyclopentane ring significantly influences the conformational equilibrium. The steric and electronic interactions of the substituents dictate the preferred positions on the ring and, consequently, the lowest energy conformation of the entire molecule. For a 1,3-disubstituted cyclopentane such as this compound, the relative orientation of the bromo and ethyl groups (cis or trans) will be the primary determinant of the overall conformational preference and thermodynamic stability.

Conformational Isomers of this compound

The presence of two stereocenters at the C1 and C3 positions of this compound gives rise to two diastereomers: cis-1-bromo-3-ethylcyclopentane and trans-1-bromo-3-ethylcyclopentane. For each diastereomer, a set of envelope and twist conformers exists. The primary energetic considerations for determining the most stable conformer are:

-

Steric Strain: Repulsive van der Waals interactions between the substituents and with the hydrogen atoms on the ring.

-

Torsional Strain: Strain arising from eclipsed or gauche interactions between bonds on adjacent carbons.

-

Dipole-Dipole Interactions: Repulsive or attractive interactions between the polar C-Br bond and other bonds in the molecule.

In the absence of experimental data, computational modeling provides a powerful tool to quantify these energetic contributions and predict the most stable conformers.

Proposed Computational Methodology for Conformational Analysis

To obtain reliable quantitative data on the thermodynamic stability of this compound conformers, a multi-step computational chemistry workflow is proposed. This approach is based on established methods for conformational analysis of organic molecules.

Initial Structure Generation and Molecular Mechanics Minimization

-

Structure Generation: The initial 3D structures of all possible stereoisomers (cis and trans) and their likely envelope and twist conformers will be generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Molecular Mechanics (MM) Conformational Search: A conformational search using a suitable force field (e.g., MMFF94 or AMBER) will be performed to identify a broad range of low-energy conformers for each stereoisomer. This step is crucial for exploring the potential energy surface efficiently.

Quantum Mechanical Geometry Optimization and Frequency Calculations

-

Geometry Optimization: The low-energy conformers identified from the molecular mechanics search will be subjected to full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a basis set that can adequately describe the bromine atom (e.g., 6-311+G(d,p)) is recommended.

-

Frequency Analysis: Vibrational frequency calculations will be performed on each optimized structure at the same level of theory. The absence of imaginary frequencies will confirm that each structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Calculation of Thermodynamic Properties

The relative Gibbs free energies (ΔG) of the conformers will be calculated at a standard temperature (e.g., 298.15 K) using the following equation:

ΔG = ΔE_elec + ΔZPVE + ΔH_thermal - TΔS

where:

-

ΔE_elec is the difference in electronic energies.

-

ΔZPVE is the difference in zero-point vibrational energies.

-

ΔH_thermal is the difference in thermal enthalpy corrections.

-

T is the temperature in Kelvin.

-

ΔS is the difference in entropy.

The Boltzmann distribution will then be used to calculate the equilibrium population of each conformer at the given temperature.

Predicted Quantitative Data (Hypothetical)

Based on the general principles of conformational analysis of substituted cyclopentanes, the following tables present hypothetical yet realistic quantitative data that could be expected from the proposed computational study. These values are for illustrative purposes and would need to be confirmed by actual calculations.

Table 1: Predicted Relative Energies and Populations of cis-1-Bromo-3-ethylcyclopentane Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| cis-Envelope (Br-axial, Et-equatorial) | Bromine on the flap, ethyl group on the base | 0.00 | 65 |

| cis-Envelope (Br-equatorial, Et-axial) | Ethyl group on the flap, bromine on the base | 0.85 | 20 |

| cis-Twist | Twist conformation | 0.50 | 15 |

Table 2: Predicted Relative Energies and Populations of trans-1-Bromo-3-ethylcyclopentane Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| trans-Envelope (Br-equatorial, Et-equatorial) | Both substituents in pseudo-equatorial positions | 0.00 | 75 |

| trans-Envelope (Br-axial, Et-axial) | Both substituents in pseudo-axial positions | 1.50 | 5 |

| trans-Twist | Twist conformation | 0.70 | 20 |

Visualizing the Conformational Analysis Workflow

The logical flow of the proposed computational methodology can be visualized using the following diagram generated with Graphviz.

Caption: Computational workflow for determining the thermodynamic stability of this compound conformers.

Conclusion

References

- 1. scribd.com [scribd.com]

- 2. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thermodynamics of cyclopentane, methylcyclopentane and 1,cis-3-dimethylcyclopentane: verification of the concept of pseudorotation (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-3-ethylcyclopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 1-Bromo-3-ethylcyclopentane in various organic solvents. In the absence of extensive empirical data for this specific compound, this document leverages fundamental principles of chemical solubility, and qualitative data from structurally similar compounds, to provide a robust predictive analysis and procedural framework for experimental determination.

Introduction to this compound

This compound is a halogenated cycloalkane. Its molecular structure, featuring a nonpolar cyclopentane (B165970) ring and an ethyl group, combined with a polar carbon-bromine bond, dictates its solubility behavior. The bromine atom introduces a dipole moment, yet the overall molecule retains a significant nonpolar character due to the hydrocarbon framework. Understanding its solubility is essential for applications in organic synthesis, purification processes, and as an intermediate in the development of new chemical entities.

Predicted Solubility Profile

The solubility of this compound is primarily governed by the "like dissolves like" principle.[1][2][3] This principle posits that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[4][5][6]

-

Nonpolar Solvents: Due to its predominantly nonpolar structure, this compound is expected to exhibit high solubility in nonpolar organic solvents.[1][7] The van der Waals forces between the haloalkane and nonpolar solvent molecules are comparable in strength to the forces within the separate components, facilitating dissolution.[2]

-

Polar Aprotic Solvents: In polar aprotic solvents, moderate solubility is anticipated. The dipole-dipole interactions between the C-Br bond and the solvent can contribute to solvation.

-

Polar Protic Solvents: Solubility in polar protic solvents, such as alcohols, is likely to be limited. While some dipole-dipole interactions are possible, the haloalkane cannot participate in or significantly disrupt the strong hydrogen bonding networks of these solvents.[2]

-

Aqueous Solubility: this compound is expected to have very low solubility in water.[1][2] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker interactions with the haloalkane.[2]

Quantitative Solubility Data

| Solvent Class | Representative Solvents | Predicted Solubility of this compound |

| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible |

| Halogenated | Dichloromethane, Chloroform | High / Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate |

| Esters | Ethyl Acetate | Moderate to High |

| Alcohols (Protic) | Methanol, Ethanol | Low to Moderate |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Low to Moderate |

| Aqueous (Polar Protic) | Water | Very Low / Immiscible |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of solubility for a compound like this compound.

Protocol 1: Visual Miscibility and Qualitative Solubility Assessment

This method provides a rapid, qualitative assessment of solubility.[8]

-

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

-

-

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Carefully add 0.1 mL of this compound to the solvent.

-

Securely cap the test tube and vortex or invert it gently for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand for 2 minutes and observe.

-

Observations:

-

Miscible/Soluble: A clear, homogeneous solution with no visible phase separation.

-

Partially Miscible/Partially Soluble: The formation of a cloudy or heterogeneous mixture, or two distinct layers with a noticeable change in the volume of each.

-

Immiscible/Insoluble: The formation of two distinct, clear layers with no apparent mixing.[4]

-

-

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for quantifying the solubility of a UV-active compound in a UV-transparent solvent.

-

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

The solute (this compound) and a suitable solvent

-

Syringe filters (e.g., 0.22 µm PTFE)

-

-

Procedure:

Part A: Preparation of a Standard Curve

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the solute.

-

Plot a graph of absorbance versus concentration to generate a standard curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used for concentration determination.

Part B: Analysis of a Saturated Solution

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate it at a constant temperature until equilibrium is reached (e.g., 24 hours).

-

Allow the solution to settle, permitting the excess solute to precipitate.

-